3-Penten-1-yne

描述

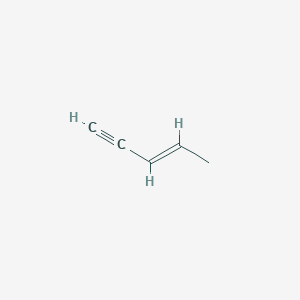

3-Penten-1-yne is an organic compound with the molecular formula C5H6. It is an enyne, meaning it contains both a double bond and a triple bond within its structure. The compound is also known by other names such as propenylacetylene and 2-penten-4-yne . It is a volatile organic compound and has been identified as a metabolite in various biological systems .

准备方法

Synthetic Routes and Reaction Conditions

3-Penten-1-yne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with acetylene in the presence of a base such as sodium amide. This reaction yields this compound along with other by-products .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of pentane. This process involves the removal of hydrogen atoms from pentane to form the desired enyne structure. The reaction is typically carried out at high temperatures and in the presence of a metal catalyst such as platinum or palladium .

化学反应分析

Reaction Pathways with Phenyl Radicals

3-Penten-1-yne reacts with phenyl radicals (C₆H₅) via five primary pathways, leading to diverse bicyclic PAHs. These pathways involve radical association, hydrogen migration, ring closure, and dissociation steps .

Key Reaction Mechanisms and Products:

Notes :

-

Pathway I is thermodynamically favorable due to relatively low barriers (≤36.8 kcal/mol) .

-

Pathway II’s high barrier (44.6 kcal/mol) makes CS19 and CS26 less prevalent under mild conditions .

Radical-Assisted Cyclization

The reaction between the C₄-radical of cis-3-penten-1-yne and phenyl radicals produces intermediates that evolve into PAHs via:

-

H-migration : Transfers hydrogen to stabilize radical sites.

-

Ring closure : Forms 4-, 5-, or 6-membered rings.

-

H-dissociation : Eliminates hydrogen to achieve aromaticity .

For example:

-

CS34 forms via H-abstraction from the C₃-radical, followed by ring closure (barrier: 19.2 kcal/mol) .

-

CS10 derives from sequential H-migration and ring opening (barrier: 36.8 kcal/mol) .

Thermodynamic and Kinetic Insights

-

Energy Barriers : Range from 10.5 kcal/mol (H-migration) to 44.6 kcal/mol (H-dissociation) .

-

Intermediate Stability : Bicyclic intermediates like CS15 and CS25 are highly stabilized through conjugation .

-

Competing Pathways : Formation of CS10, CS13, and CS34 occurs simultaneously due to comparable activation energies .

Environmental and Biological Relevance

科学研究应用

The structure of 3-penten-1-yne features a terminal alkyne functional group, which contributes to its reactivity in various chemical reactions.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Recent studies have demonstrated that this compound can participate in radical reactions to form PAHs. For instance, the reaction of phenyl radicals with cis-3-penten-1-yne has been investigated using density functional theory (DFT) to elucidate potential pathways for PAH formation. This study identified multiple pathways leading to the synthesis of various PAHs, highlighting the compound's utility in organic synthesis and materials science .

Key Findings:

- The reaction pathways involve several intermediates and energy barriers, with the formation of bicyclic PAH radicals being particularly notable.

- The energies required for these reactions suggest that while some pathways are energetically unfavorable, others are viable and lead to significant products.

Use as a Building Block in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in creating terminal alkynes and can be employed in cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds .

Applications:

- Preparation of aliphatic and terminal alkynes.

- Synthesis of pharmaceuticals and agrochemicals through functional group transformations.

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and advanced materials. Its reactivity allows it to be incorporated into polymer matrices or used as a monomer in polymerization reactions.

Case Studies:

作用机制

The mechanism of action of 3-penten-1-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These reactive sites allow the compound to interact with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways .

相似化合物的比较

Similar Compounds

3-Penten-1-yne, (Z)-: This is a stereoisomer of this compound with a different spatial arrangement of atoms.

1-Pentyne: This compound has a triple bond at the first carbon atom instead of the third.

2-Penten-4-yne: This compound has a similar structure but with the triple bond at a different position.

Uniqueness

This compound is unique due to its specific arrangement of double and triple bonds, which gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds .

生物活性

3-Penten-1-yne, a compound with the molecular formula CH, is a member of the alkyne family characterized by its triple bond and unique structural properties. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

This compound features a terminal alkyne functional group, which significantly influences its reactivity and biological interactions. The structure can be represented as follows:

This configuration allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Antioxidant Properties

The antioxidant activity of this compound has been demonstrated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. This property is crucial as it helps mitigate oxidative stress, which is implicated in numerous chronic diseases.

3. Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can inhibit the release of inflammatory mediators such as superoxide anions from neutrophils. This suggests potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to or derived from this compound:

- Polyacetylene Glycosides : A review discussed polyacetylenes, including derivatives like this compound, highlighting their diverse biological activities such as anti-inflammatory and antimicrobial effects .

- Neutrophil Activity : Research demonstrated that specific enyne derivatives could modulate neutrophil activity, reducing elastase release and superoxide generation in response to inflammatory stimuli .

属性

IUPAC Name |

pent-3-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJOPMVSQIBJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870891 | |

| Record name | Pent-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-23-7 | |

| Record name | Pent-3-en-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary formation pathways of 3-Penten-1-yne observed in recent studies?

A1: Several studies highlight the formation of this compound through various reaction pathways. A significant route involves the reaction of the ethynyl radical (C₂H) with propene (C₃H₆). This reaction, studied under low-temperature conditions (79 K) [], primarily yields vinylacetylene through CH₃-loss and a smaller fraction of C₅H₆ isomers, including this compound, through H-loss. Another study [] investigated the reaction under single-collision conditions, finding that the ethynyl radical adds to propylene, forming C₅H₆D intermediates (when deuterated ethynyl radical is used). These intermediates then decompose by losing a hydrogen atom, primarily yielding cis/trans-3-Penten-1-yne and a smaller amount of 3-methyl-3-buten-1-yne. Furthermore, this compound is a product of the gas-phase pyrolysis of cyclopropylacetylene at lower temperatures (around 600°C) [].

Q2: Can you elaborate on the isomeric forms of this compound and their identification in research?

A2: this compound exists in both cis and trans isomeric forms. Research utilizing tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation successfully characterized and quantified various isomers and isobaric compounds in cigarette smoke, including this compound []. This technique distinguished this compound from other C₅H₆ isomers like 1-penten-3-yne and 1-penten-4-yne.

Q3: How does this compound contribute to the formation of polycyclic aromatic hydrocarbons (PAHs)?

A3: While this compound itself is not a PAH, it plays a role in PAH formation pathways. A study investigated the reaction of a phenyl radical (C₆H₅) with cis-3-penten-1-yne (C₅H₆) and its related radicals []. The findings suggest that the phenyl radical readily reacts with this compound and its radicals, initiating a series of ring enlargement and formation processes, ultimately leading to PAH formation. This reaction pathway highlights the potential of unsaturated hydrocarbons like this compound to contribute to PAH growth mechanisms.

Q4: Are there any studies focusing on the specific reactivity or applications of this compound in chemical synthesis?

A4: Research highlights the utility of this compound derivatives, specifically 4-OR-3-penten-1-ynes, in the synthesis of vitamin A [, ]. The compound with R = -CH(OC₂H₅)-CH3 serves as a key C5-fragment in a convergent synthetic route to the β-C18-ketone intermediate of vitamin A. This approach underscores the potential of appropriately substituted this compound derivatives as valuable building blocks in complex organic synthesis.

Q5: Have there been any investigations into the spectroscopic properties of this compound?

A5: Yes, the microwave spectrum of trans-3-Penten-1-yne has been studied to determine its barrier to internal rotation and dipole moment []. While specific details of the study are limited in the abstract, this research highlights the use of spectroscopic techniques to elucidate the structural and electronic properties of this compound.

Q6: Are there any reported studies on the environmental impact or degradation pathways of this compound?

A7: The provided research abstracts do not offer information on the environmental impact or degradation of this compound. Given its identification in combustion processes like cigarette smoke [], investigating its fate in the environment and potential for degradation or accumulation could be relevant areas for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。